molecular formula C9H7F2NO5 B1530349 2,4-Difluoro-5-nitrophenyl ethyl carbonate CAS No. 1379610-42-0

2,4-Difluoro-5-nitrophenyl ethyl carbonate

Cat. No. B1530349
M. Wt: 247.15 g/mol
InChI Key: NDMDBGDXLSTBFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,4-Difluoro-5-nitrophenyl ethyl carbonate” is a chemical compound with the formula C9H7F2NO5 and a molecular weight of 247.15 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for “2,4-Difluoro-5-nitrophenyl ethyl carbonate” is 1S/C9H7F2NO5/c1-2-16-9(13)17-8-4-7(12(14)15)5(10)3-6(8)11/h3-4H,2H2,1H3 . This indicates the presence of an ethyl carbonate group attached to a 2,4-difluoro-5-nitrophenyl moiety.


Physical And Chemical Properties Analysis

“2,4-Difluoro-5-nitrophenyl ethyl carbonate” is a solid at room temperature . It has a molecular weight of 247.15 .

Scientific Research Applications

Synthesis of Amino Acid Derivatives

The synthesis of protected amino acids and their derivatives is a crucial step in peptide chemistry. A study by Wünsch, Moroder, and Keller (1981) introduced a new reagent for the introduction of the 2-(trimethylsilyl)ethyloxycarbonyl group into amino acids, which represents a related area of interest for derivatives like 2,4-Difluoro-5-nitrophenyl ethyl carbonate in peptide synthesis. Their research highlights the stability of the amino-protecting group under typical peptide synthesis conditions and its selective cleavage under specific conditions, suggesting potential applications for similar compounds in synthesizing peptides (Wünsch, Moroder, & Keller, 1981).

Catalysis and Polymerization

Research on cobaltoporphyrin-catalyzed copolymerization by Anderson et al. (2012) explored the reactivity of porphyrin complexes towards propylene oxide/CO2 coupling/copolymerization. Although not directly involving 2,4-Difluoro-5-nitrophenyl ethyl carbonate, this study illuminates the broader utility of nitro-substituted phenyl compounds in catalysis and polymerization, indicating possible applications in developing eco-friendly polymer materials (Anderson et al., 2012).

Analytical and Sensing Applications

The fluorescent properties of certain compounds can be leveraged for sensing applications. Kuimova et al. (2008) demonstrated the use of a molecular rotor for measuring viscosity in live cells via fluorescence lifetime imaging, showing the potential of fluorophores for biological and chemical sensing. This suggests that compounds like 2,4-Difluoro-5-nitrophenyl ethyl carbonate, by virtue of their nitro and fluoro groups, may find applications in the development of novel sensors, especially if they exhibit unique optical or electrochemical properties (Kuimova, Yahioglu, Levitt, & Suhling, 2008).

Environmental Remediation

The modification of surfaces with nitrophenyl groups without electrochemical induction by Adenier et al. (2005) highlights a method for the spontaneous formation of multilayer coatings. Such research indicates the potential for using nitrophenyl derivatives in environmental applications, such as the development of coatings for water purification or the selective adsorption of pollutants from the environment (Adenier, Cabet-Deliry, Chaussé, Griveau, Mercier, Pinson, & Vautrin-Ul, 2005).

Safety And Hazards

The safety information for “2,4-Difluoro-5-nitrophenyl ethyl carbonate” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Future Directions

While specific future directions for “2,4-Difluoro-5-nitrophenyl ethyl carbonate” are not available, research in the field of difluoromethylation has shown promise, with recent advances streamlining access to molecules of pharmaceutical relevance .

properties

IUPAC Name

(2,4-difluoro-5-nitrophenyl) ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO5/c1-2-16-9(13)17-8-4-7(12(14)15)5(10)3-6(8)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMDBGDXLSTBFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-5-nitrophenyl ethyl carbonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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